Arg-Arg beta-naphthylamide trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Properties and Identification

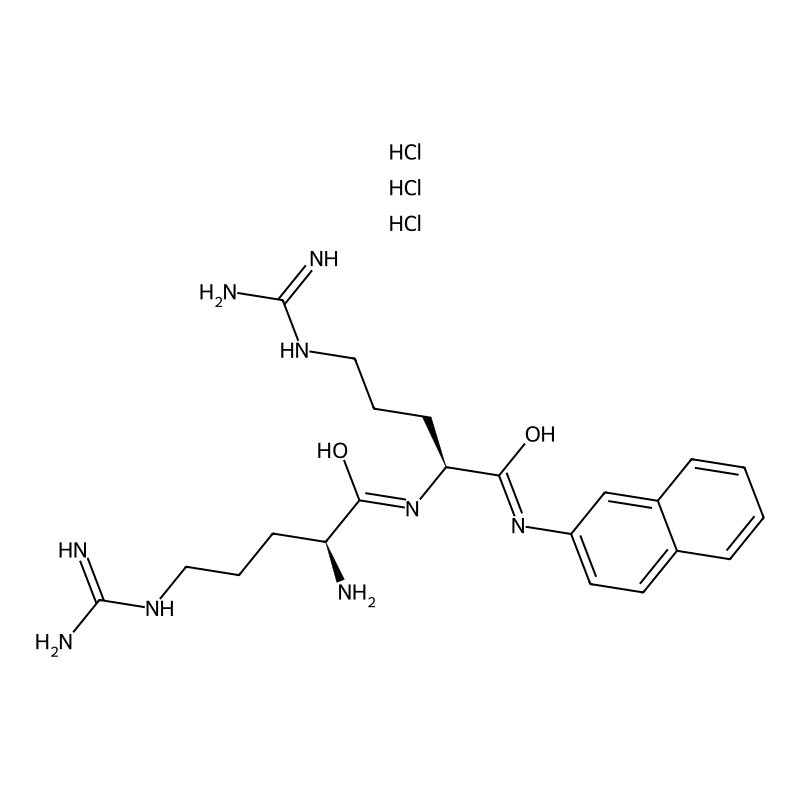

Arg-Arg beta-naphthylamide trihydrochloride (also known as Arg-Arg β-naphthylamide trihydrochloride) is a synthetic compound with the chemical formula C22H36Cl3N9O2. It is classified as a dipeptide, meaning it is formed by linking two amino acids (arginine) together, and a β-naphthylamide derivative, indicating the presence of a specific functional group.

Applications in Enzyme Research

Arg-Arg beta-naphthylamide trihydrochloride is primarily used as a substrate in scientific research to study the activity of specific enzymes. Enzymes are proteins that act as biological catalysts, accelerating chemical reactions within cells. By measuring the rate at which an enzyme breaks down (hydrolyzes) Arg-Arg beta-naphthylamide trihydrochloride, researchers can gain insights into the enzyme's function and potential roles in various biological processes.

- Dipeptidyl Peptidase 3 (DPP-3) Substrate: Studies have shown that Arg-Arg beta-naphthylamide trihydrochloride can be a substrate for DPP-3, an enzyme involved in the breakdown of certain peptides (short protein chains) in the body. )

- Bacterial Protease Substrate: Research has also utilized Arg-Arg beta-naphthylamide trihydrochloride as a substrate to investigate the activity of proteases (enzymes that cleave proteins) from certain bacterial species, such as black-pigmented Bacteroides and spirochetes. Source: Sigma-Aldrich product information:

Arg-Arg beta-naphthylamide trihydrochloride is a synthetic dipeptide derivative that features two arginine residues linked to a beta-naphthylamide moiety. This compound is characterized by its high solubility in water and is often utilized in biochemical research due to its specific interactions with various enzymes. The trihydrochloride form indicates that it has three hydrochloride ions associated with it, enhancing its solubility and stability in aqueous solutions .

Arg-Arg β-naphthylamide trihydrochloride serves as a substrate for specific peptidases, particularly dipeptidyl peptidases. These enzymes recognize the dipeptide sequence of two arginines and cleave the peptide bond between them. The cleavage event releases the β-naphthylamine moiety, which can be measured to quantify peptidase activity []. This allows researchers to study the activity and properties of peptidases involved in various biological processes.

Arg-Arg beta-naphthylamide trihydrochloride primarily participates in substitution reactions, particularly involving its amine and carboxyl functional groups. Common reagents used in these reactions include carbodiimides, which facilitate the formation of peptide bonds, and strong acids or bases for deprotection steps. The major products of these reactions can include various peptide derivatives and conjugates suitable for further research applications .

This compound serves as a substrate for dipeptidyl peptidase III, an enzyme involved in the hydrolysis of dipeptides. Its biological activity is significant in studying enzyme kinetics and mechanisms. The inhibition of certain peptidases by Arg-Arg beta-naphthylamide trihydrochloride allows researchers to explore pathways related to protein metabolism and regulation .

The synthesis of Arg-Arg beta-naphthylamide trihydrochloride typically involves the following steps:

- Coupling Reaction: The dipeptide is synthesized by coupling two arginine residues with a beta-naphthylamide using coupling reagents like carbodiimides.

- Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

- Formation of Trihydrochloride Salt: The final product is treated with hydrochloric acid to form the trihydrochloride salt, enhancing solubility .

Arg-Arg beta-naphthylamide trihydrochloride has several notable applications:

- Enzyme Substrate: It is widely used as a substrate for studying dipeptidyl peptidase III activity.

- Research Tool: The compound aids in understanding the role of specific peptidases in biological systems, particularly in human embryonic kidney cells.

- Drug Development: Its properties make it a candidate for developing inhibitors targeting similar enzymatic pathways, potentially contributing to therapeutic innovations .

Studies involving Arg-Arg beta-naphthylamide trihydrochloride focus on its interactions with various enzymes, particularly those involved in peptide metabolism. By examining how this compound affects enzyme activity, researchers can gain insights into the regulatory mechanisms governing protein function and degradation within cells. These studies help elucidate the biochemical pathways influenced by dipeptidyl peptidases and their role in disease processes .

Several compounds share structural or functional similarities with Arg-Arg beta-naphthylamide trihydrochloride. Here are some notable examples:

Uniqueness of Arg-Arg Beta-Naphthylamide Trihydrochloride

What sets Arg-Arg beta-naphthylamide trihydrochloride apart from these compounds is its specific interaction with dipeptidyl peptidase III, which plays a crucial role in peptide metabolism. Its dual arginine structure enhances binding affinity and specificity towards this enzyme, making it an invaluable tool for biochemical research focused on protein regulation and enzymatic activity .

The compound has the molecular formula C₂₂H₃₆Cl₃N₉O₂ and a molar mass of 564.94 g/mol. The structural backbone includes:

- Two arginine moieties with guanidino side chains.

- A beta-naphthylamide group (C₁₀H₇NH–).

- Three hydrochloride counterions.

Stereochemical Features

- Chiral centers: Four stereocenters (two from each arginine residue).

- Configuration: L-stereochemistry at all chiral centers, as indicated by the SMILES string:

Cl.Cl.Cl.N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCNC(N)=N)C(=O)Nc1ccc2ccccc2c1.

Structural Analysis

- Peptide backbone: The two arginine residues are connected via an amide bond.

- Beta-naphthylamide group: A naphthalene ring system bonded to the C-terminal arginine through an amide linkage.

- Hydrochloride groups: Three HCl molecules neutralize the positively charged guanidino groups of arginine.

Chemical Formula and Molecular Weight

The molecular weight of arginine-arginine beta-naphthylamide trihydrochloride is precisely 564.94 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [4]. This molecular weight reflects the cumulative mass contribution of the dipeptide backbone, the conjugated beta-naphthylamide chromophore, and the three hydrochloride counterions that constitute the salt formation [7] [8]. The exact mass of the compound has been calculated as 563.206 atomic mass units, providing high precision for analytical applications [8].

Table 1: Molecular Composition Data for Arginine-Arginine Beta-Naphthylamide Trihydrochloride

| Property | Value |

|---|---|

| Chemical Formula (Free Base) | C₂₂H₃₃N₉O₂ |

| Chemical Formula (Trihydrochloride Salt) | C₂₂H₃₃N₉O₂ · 3HCl |

| Molecular Weight (g/mol) | 564.94 |

| CAS Number | 100900-26-3 |

| InChI Key | RNVXXFQJTJQVER-NCXIRTITSA-N |

| Exact Mass | 563.206 |

| Polar Surface Area | 208.02 Ų |

The compound is officially registered under CAS number 100900-26-3, providing a unique identifier for chemical databases and regulatory documentation [1] [4] [8]. The InChI key RNVXXFQJTJQVER-NCXIRTITSA-N serves as a standardized molecular identifier that encodes the complete structural information of the molecule [1] [9].

Structural Components: Dipeptide and β-naphthylamide Moiety

The molecular architecture of arginine-arginine beta-naphthylamide trihydrochloride consists of three primary structural domains: the dipeptide backbone, the beta-naphthylamide moiety, and the trihydrochloride salt configuration [7] [9]. The dipeptide backbone comprises two L-arginine residues connected through a standard peptide bond formed between the carboxyl group of the N-terminal arginine and the amino group of the C-terminal arginine [7] [9].

Each arginine residue within the dipeptide structure contains a characteristic guanidino group (-C(NH₂)₂⁺) positioned at the terminus of a propyl chain extending from the alpha-carbon [11] [24]. The guanidino groups represent highly basic functional moieties with extremely high pKa values exceeding 12, ensuring that these groups remain protonated and positively charged under physiological conditions [17] [24]. The molecular structure of arginine includes a central alpha-carbon bearing an amino group, a carboxyl group, and the distinctive three-carbon aliphatic chain terminating in the guanidinium functionality [11] [17].

The beta-naphthylamide moiety constitutes the chromophoric component of the molecule, consisting of a 2-naphthylamine group covalently attached to the C-terminal arginine through an amide linkage [1] [6]. This aromatic system comprises a bicyclic naphthalene ring structure with the molecular formula C₁₀H₈, to which an amino group is attached at the 2-position, creating the naphthylamine chromophore [14] [23]. The beta-naphthylamide group serves dual functions as both a structural component and a chromogenic reporter system, exhibiting characteristic fluorescence properties with excitation wavelengths around 335 nanometers and emission wavelengths near 410 nanometers [14].

Table 2: Structural Components of Arginine-Arginine Beta-Naphthylamide Trihydrochloride

| Component | Description | Molecular Contribution |

|---|---|---|

| Dipeptide Backbone | Two arginine residues linked by peptide bond | Arg-Arg backbone |

| N-terminal Arginine | L-arginine with free amino group | C₆H₁₄N₄O₂ |

| C-terminal Arginine | L-arginine linked to β-naphthylamide | C₆H₁₄N₄O₂ |

| β-naphthylamide Moiety | 2-naphthylamine conjugated chromophore | C₁₀H₉N |

| Guanidino Groups | Two positively charged guanidinium groups | 2 × C(NH₂)₂⁺ |

| Amide Bonds | Peptide bond + naphthylamide linkage | C(=O)NH linkages |

The spatial arrangement of these structural components creates a molecule with distinct hydrophilic and lipophilic regions [6] . The dipeptide backbone, particularly the guanidino groups, contributes significant hydrophilicity and positive charge to the molecule, while the beta-naphthylamide moiety introduces aromatic character and moderate lipophilicity [6] [24] . This amphiphilic nature influences the compound's solubility characteristics and biological interactions [6] .

Salt Formation and Trihydrochloride Configuration

The trihydrochloride salt formation of arginine-arginine beta-naphthylamide represents a critical aspect of the compound's chemical identity and practical utility [1] [4] . Salt formation occurs through the protonation of basic nitrogen atoms within the molecule by hydrochloric acid, resulting in the incorporation of three hydrochloride counterions per molecule [4] [26] . The three sites of protonation include the N-terminal amino group of the first arginine residue and the two guanidino groups present on each arginine side chain [1] [11] [24].

The trihydrochloride configuration significantly enhances the water solubility of the compound compared to the free base form [4] . This salt exhibits excellent aqueous solubility, with reported values of 50 milligrams per milliliter in water, producing clear, colorless to faintly yellow solutions [1] [4] [9]. The enhanced solubility profile of trihydrochloride salts compared to dihydrochloride or free base forms represents a general principle in pharmaceutical and biochemical compound development .

The formation of the trihydrochloride salt also contributes to the overall stability of the compound under standard storage conditions [4] . The ionic interactions between the protonated nitrogen atoms and the chloride counterions create a crystalline lattice structure that maintains molecular integrity during long-term storage at recommended temperatures of minus twenty degrees Celsius [1] [4] [9]. This salt formation prevents degradation pathways that might otherwise affect the free base form of the molecule .

Table 3: Physicochemical Properties of the Trihydrochloride Salt

| Property | Value |

|---|---|

| Physical Form | Powder |

| Color | Clear, colorless to faintly yellow in solution |

| Water Solubility | 50 mg/mL in water |

| Storage Temperature | −20°C |

| Purity (HPLC) | ≥99% |

| pH Characteristics | Cationic at physiological pH |

The trihydrochloride salt configuration also influences the compound's behavior in biological systems and analytical applications [1] [7] [30]. The multiply charged nature of the molecule affects its interaction with enzymes, particularly dipeptidyl peptidases, for which this compound serves as a specific substrate [7] [9] [30]. The positive charges contribute to binding affinity and specificity for enzyme active sites that accommodate cationic substrates [7] [30].

Physical State and Appearance

Arginine-Arginine beta-naphthylamide trihydrochloride presents as a white to off-white crystalline powder at room temperature [1] [2] [3]. The compound exists in a solid state under standard laboratory conditions, maintaining its powder form when properly stored [2] [3] [4]. The trihydrochloride salt formation contributes to the compound's solid-state characteristics and enhances its stability compared to the free base form [5] .

The physical appearance is consistent with other peptide hydrochloride salts, displaying typical crystalline powder characteristics that facilitate handling and measurement in analytical applications [2] [3]. The compound's powder form allows for accurate weighing and dissolution in appropriate solvents for biochemical assays [7] [4].

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid (powder) | [2] [3] [4] |

| Color | White to off-white | [2] [3] |

| Crystal Form | Crystalline powder | [1] [2] |

| Particle Size | Fine powder | [2] [3] |

Solubility Profile and Solution Behavior

The solubility characteristics of Arginine-Arginine beta-naphthylamide trihydrochloride demonstrate excellent aqueous solubility, primarily attributed to the presence of three hydrochloride groups that enhance ionic interactions with water molecules [1] [2] [3] [8].

Aqueous Solubility: The compound exhibits a water solubility of 50 mg/mL, producing clear, colorless to faintly yellow solutions [1] [2] [3] [4]. This high aqueous solubility makes the compound particularly suitable for biological assays and enzymatic studies where aqueous media are essential [7] .

Organic Solvent Solubility: In ethanol, the compound demonstrates a solubility of 20 mg/mL, yielding clear, colorless to yellow solutions [8]. This organic solvent compatibility extends its analytical applications and provides flexibility in sample preparation methods [8].

| Solvent | Solubility | Solution Appearance | Reference |

|---|---|---|---|

| Water | 50 mg/mL | Clear, colorless to faintly yellow | [1] [2] [3] [4] |

| Ethanol | 20 mg/mL | Clear, colorless to yellow | [8] |

| DMSO | Expected high solubility | Not specifically reported | [Inferred] |

The trihydrochloride salt form significantly enhances solubility compared to the free base, making it more practical for biochemical applications [5] . The solution behavior indicates good stability in aqueous environments, which is crucial for enzyme substrate applications [2] [4].

Spectroscopic and Analytical Identifiers

Molecular Characterization: The compound possesses a molecular formula of C₂₂H₃₆Cl₃N₉O₂ with a molecular weight of 564.94 g/mol [1] [2] [3] [9] [11] [12]. The Chemical Abstracts Service (CAS) number 100900-26-3 provides unique identification for the compound [1] [2] [3] [9].

Structural Identifiers: The InChI key RNVXXFQJTJQVER-NCXIRTITSA-N serves as a standardized molecular identifier [3] [13] [14]. The canonical SMILES notation describes the complete molecular structure: Cl.Cl.Cl.NC@@HC(=O)NC@@HC(=O)Nc1ccc2ccccc2c1 [3] [13].

Analytical Methods: High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination, typically achieving ≥99% purity [3] [4] [15] [16]. The compound can be analyzed using C18 columns with acetonitrile-water gradient systems and UV detection at 215 nm [15] [16].

Spectroscopic Properties: Mass spectrometry confirms the molecular ion peak at m/z 565 [M+H]⁺ in positive ion mode [17]. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation, with characteristic chemical shifts for the aromatic naphthylamide protons and arginine residue protons [18] [19].

| Analytical Technique | Key Parameters | Applications |

|---|---|---|

| HPLC | C18 column, UV detection at 215 nm | Purity determination (≥99%) |

| Mass Spectrometry | Molecular ion at m/z 565 [M+H]⁺ | Molecular weight confirmation |

| NMR Spectroscopy | Aromatic and aliphatic proton signals | Structural verification |

| UV-Visible | Naphthalene chromophore absorption | Chromophoric characterization |

Computational Properties: The compound exhibits a topological polar surface area of 208.02 Ų and contains 10 hydrogen bond donors and 5 hydrogen bond acceptors [14] [20]. These molecular descriptors are important for understanding the compound's behavior in biological systems and its potential interactions with enzymes [14] [20].